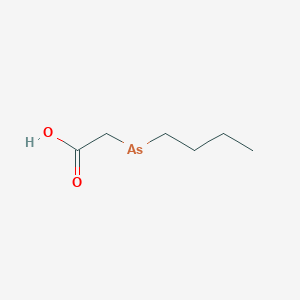
CID 78063878
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butylarsanyl)acetic acid is an organoarsenic compound characterized by the presence of a butyl group attached to an arsanyl group, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butylarsanyl)acetic acid typically involves the reaction of butylarsine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:
Butylarsine+Chloroacetic acid→(Butylarsanyl)acetic acid+HCl
Industrial Production Methods
Industrial production of (Butylarsanyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Butylarsanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butylarsanyl acetic acid oxide.
Reduction: Reduction reactions can convert it to butylarsanyl acetic acid hydride.
Substitution: The arsanyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
Oxidation: Butylarsanyl acetic acid oxide.
Reduction: Butylarsanyl acetic acid hydride.
Substitution: Various substituted butylarsanyl acetic acid derivatives.
Applications De Recherche Scientifique
(Butylarsanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (Butylarsanyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The arsanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic acid: Contains an arsenic atom bonded to oxygen atoms.
Methylarsonic acid: Features a methyl group attached to an arsenic atom.
Dimethylarsinic acid: Contains two methyl groups attached to an arsenic atom.
Uniqueness
(Butylarsanyl)acetic acid is unique due to the presence of a butyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds
Propriétés
Formule moléculaire |
C6H12AsO2 |
|---|---|
Poids moléculaire |
191.08 g/mol |
InChI |
InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9) |
Clé InChI |
DUYFPMTYGWITJB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As]CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


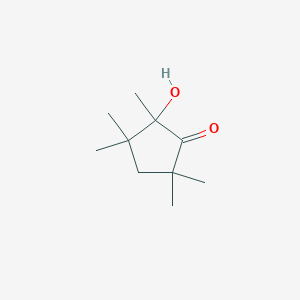
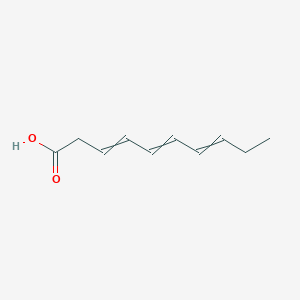
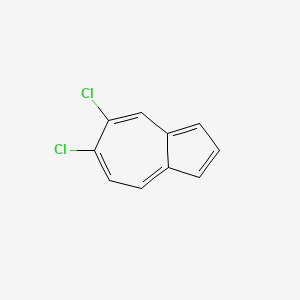
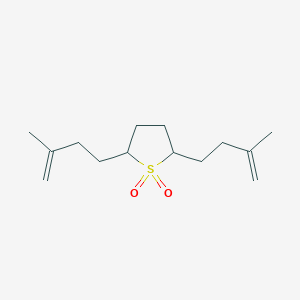
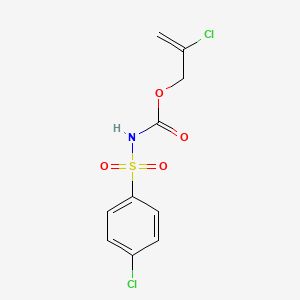
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
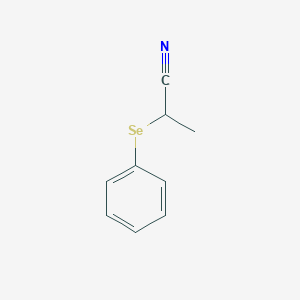
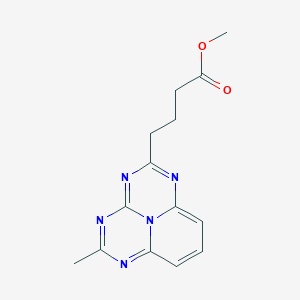
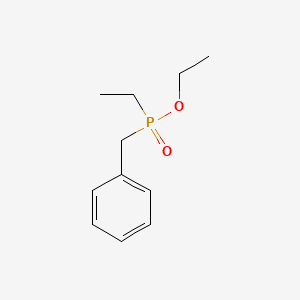
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
